molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Cat. No.: B1321480
CAS No.: 1187931-28-7
M. Wt: 248.75 g/mol
InChI Key: RXJJIZITFWJGNF-UHFFFAOYSA-N
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Description

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Scientific Research Applications

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, allowing the formation of N-substituted pyrroles under mild conditions . Another method involves the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various N-substituted pyrroles.

Mechanism of Action

The mechanism of action of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is unique due to its specific structural features and reactivity. Its tert-butyl group provides steric hindrance, which can influence its chemical behavior and interactions with other molecules. Additionally, the presence of the hydrochloride salt form enhances its solubility and stability in aqueous environments.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJIZITFWJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-benzyl-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.0]-octane hydrochloride (91.1 g, 269 mmol; from step (d) above) in methanol (250 mL) under a N2 atmosphere there was added 10% Pd/C (w/w; 9.8 g). The N2 atmosphere was exchanged for H2 (1 atm of pressure) and the reaction was stirred for 18 h. The reaction was filtered through a pad of cellulose to remove the catalyst. The filtrate was concentrated in vacuo to afford an off-white solid. The solid was slurried in EtOAc and collected. After drying in a vacuum oven for 18 h at 60° C./66.5 Pa (0.5 mm Hg) there was obtained 58.0 g (87%) of the title compound as an off-white solid.
Name
3-benzyl-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.0]-octane hydrochloride
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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